![molecular formula C17H11F3N4OS B14921222 6-(Difluoromethyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B14921222.png)
6-(Difluoromethyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthieno[2,3-b]pyridin-3-amine
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Overview
Description
6-(Difluoromethyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxadiazole ring: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives.
Functionalization with fluorine atoms: This can be done using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyridine core.
Reduction: Reduction reactions could be used to modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthieno[2,3-b]pyridin-3-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyridines: Compounds like clopidogrel and prasugrel, which are used as antiplatelet agents.
Oxadiazoles: Compounds with similar oxadiazole rings, known for their diverse biological activities.
Uniqueness
What sets 6-(Difluoromethyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthieno[2,3-b]pyridin-3-amine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11F3N4OS |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-(difluoromethyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C17H11F3N4OS/c1-7-6-10(14(19)20)22-17-11(7)12(21)13(26-17)16-23-15(24-25-16)8-2-4-9(18)5-3-8/h2-6,14H,21H2,1H3 |
InChI Key |
VYBPTKBHMHHRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NC(=NO3)C4=CC=C(C=C4)F)N)C(F)F |
Origin of Product |
United States |
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